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Compound of Interest

Compound Name: [4-(2-Furyl)phenyllmethanol

Cat. No.: B101486

An In-depth Technical Guide to [4-(2-
Furyl)phenyllmethanol

This guide provides a comprehensive technical overview of [4-(2-furyl)phenyllmethanol, a
heterocyclic aromatic alcohol of significant interest to researchers in medicinal chemistry,
organic synthesis, and materials science. We will delve into its core chemical identity, provide
validated methodologies for its synthesis, and explore its reactivity and potential applications,
with a particular focus on its role as a versatile building block in drug development.

Core Molecular Identity and Physicochemical
Properties

[4-(2-Furyl)phenyl]lmethanol is an organic compound featuring a furan ring linked to a benzyl
alcohol moiety at the para position. This unique combination of a five-membered aromatic
heterocycle and a phenylmethanol group confers a specific set of chemical properties and
reactivity patterns that make it a valuable synthetic intermediate.

IUPAC Name and Molecular Structure

The formal IUPAC name for this compound is [4-(furan-2-yl)phenyl]methanol. It is also
commonly referred to by synonyms such as 4-(Furan-2-yl)benzyl alcohol and 4-(2-
Furyl)benzenemethanol.[1][2]
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The two-dimensional structure, generated below, illustrates the connectivity of the furan and
phenyl rings, with the hydroxymethyl group situated at the C4 position of the benzene ring
relative to the furan substituent.

Caption: 2D Molecular Structure of [4-(furan-2-yl)phenyllmethanol.

Physicochemical Data Summary

The key physicochemical properties are consolidated in the table below, providing essential
data for experimental design and safety assessments.

Property Value Reference(s)
CAS Number 17920-85-3 [2]
Molecular Formula C11H1002

Molecular Weight 174.20 g/mol

Appearance Light brown to brown solid

Melting Point 85-86.5 °C

Boiling Point 309.8 £ 30.0 °C (Predicted)

Density 1.151 + 0.06 g/cm? (Predicted)

pKa 14.35 £ 0.10 (Predicted)

SMILES OCclccc(ccl)c2occec?2

MDL Number MFCD06203036

Synthesis and Purification Protocol

The synthesis of [4-(2-furyl)phenyllmethanol is most effectively achieved via a two-step
process: a palladium-catalyzed Suzuki-Miyaura cross-coupling to form the biaryl precursor, 4-
(2-furyl)benzaldehyde, followed by a selective reduction of the aldehyde to the corresponding
primary alcohol. This approach is highly modular and reliable.

Synthetic Workflow Overview
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The logical flow from commercially available starting materials to the final product is outlined
below. The key transformation is the creation of the C-C bond between the two aromatic rings,
followed by a standard functional group interconversion.

G-Bromobenzaldehyde) (Z-Furylboronic Acid)

Suzuki-Miyaura Coupling

(Pd Catalyst, Base)

G-(Z-Furyl)benzaldehyde)

Selective Reduction
(e.g., NaBHa4)

[4-(2-Furyl)phenyllmethanol

Click to download full resolution via product page

Caption: Two-step synthesis workflow for [4-(2-Furyl)phenyllmethanol.

Step 1: Suzuki-Miyaura Coupling for 4-(2-
Furyl)benzaldehyde

Causality: The Suzuki-Miyaura coupling is the method of choice for this C(sp?)-C(sp?) bond
formation due to its high functional group tolerance (the aldehyde is preserved), generally high

yields, and the commercial availability of the required boronic acid and aryl halide starting
materials.[3][4] The palladium catalyst facilitates the catalytic cycle of oxidative addition,
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transmetalation, and reductive elimination.[5] A base is crucial for activating the boronic acid to
facilitate the transmetalation step.[5]

Detailed Protocol:

e Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux
condenser, add 4-bromobenzaldehyde (1.0 equiv.), 2-furylboronic acid (1.2 equiv.), and a
palladium catalyst such as Pd(PPhs)a (3 mol%).

 Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.
This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

e Solvent and Base: Add a degassed solvent system, typically a mixture of toluene and water
(e.g., 4:1 ratio), followed by the addition of a base such as potassium carbonate (K2COs, 2.0
equiv.).

o Reaction: Heat the reaction mixture to reflux (typically 90-100 °C) and stir vigorously for 4-12
hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

o Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate
and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate (Na=S0a), filter, and
concentrate under reduced pressure. The crude 4-(2-furyl)benzaldehyde can be purified by
column chromatography on silica gel.

Step 2: Reduction to [4-(2-Furyl)phenyllmethanol

Causality: The reduction of the aldehyde to a primary alcohol is a fundamental transformation.
Sodium borohydride (NaBHa4) is an ideal reagent for this step because it is a mild reducing
agent that selectively reduces aldehydes and ketones without affecting the aromatic furan or
phenyl rings. Its ease of handling and workup makes it preferable to stronger, more reactive
hydrides like LiAlHa for this specific transformation.

Detailed Protocol:
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o Setup: Dissolve the purified 4-(2-furyl)benzaldehyde (1.0 equiv.) from Step 1 in a suitable
protic solvent like methanol or ethanol in a round-bottom flask.

e Reduction: Cool the solution in an ice bath (0 °C). Add sodium borohydride (NaBHa4, 1.1-1.5
equiv.) portion-wise to control the exothermic reaction and hydrogen gas evolution.

» Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at
room temperature for 1-2 hours. Monitor the disappearance of the starting material by TLC.

e Quenching: Carefully quench the reaction by slowly adding dilute hydrochloric acid (1M HCI)
or a saturated aqueous solution of ammonium chloride (NH4Cl) until the effervescence
ceases. This step neutralizes the excess borohydride and the resulting borate esters.

o Extraction: Remove the bulk of the organic solvent under reduced pressure. Extract the
agueous residue multiple times with ethyl acetate.

 Purification: Combine the organic extracts, wash with brine, dry over anhydrous NazSOa, and
concentrate in vacuo. The resulting solid, [4-(2-furyl)phenylJmethanol, can be further
purified by recrystallization if necessary.

Chemical Reactivity and Applications

The structure of [4-(2-furyl)phenyllmethanol contains three key regions for chemical
modification, making it a versatile scaffold.
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Caption: Key reactive sites and potential transformations.
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Applications in Drug Development and Medicinal
Chemistry

The phenyl-furan scaffold is a recognized pharmacophore present in various biologically active
molecules. The ability to easily modify the benzylic alcohol provides a handle for introducing
linkers or other functional groups to modulate solubility, metabolic stability, and target binding.

» Antiprotozoal Agents: A related isomer, 2-furyl(phenyl)methanol, has demonstrated notable
anti-leishmanial activity, suggesting that the phenyl-furan core is a promising starting point
for the development of novel treatments for parasitic diseases.[6]

o Antitumor Agents: Molecules incorporating a 2-furanyl-pyridine structure, which is structurally
related to the title compound, have been synthesized and shown to act as potent
topoisomerase Il inhibitors with significant antiproliferative activity against human cancer cell
lines.[7] This highlights the potential of using [4-(2-furyl)phenyl]lmethanol as a building
block for new anticancer therapeutics.

 Intermediate for Complex Molecules: As a bifunctional molecule, it serves as an intermediate
for more complex pharmaceuticals and agrochemicals where the furan and phenyl rings are
incorporated for their specific electronic and steric properties.[8][9]

Applications in Materials Science

The thiophene analog of this compound, (4-(thiophen-2-yl)phenyl)methanol, is used in the
development of conjugated systems for optoelectronic materials like organic light-emitting
diodes (OLEDSs).[10] By analogy, the electron-rich furan ring in [4-(2-furyl)phenyllmethanol
makes it a candidate for similar applications in the synthesis of novel semiconducting polymers
and functional materials.

Safety and Handling
[4-(2-Furyl)phenyllmethanol must be handled with appropriate care in a laboratory setting.
o GHS Hazard Statements: The compound is classified as harmful. Specific hazards include:

Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye
irritation, May cause respiratory irritation, Harmful if inhaled.
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e Precautionary Measures: Always handle this chemical in a well-ventilated fume hood. Wear
appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves,
safety goggles, and a lab coat.

e First Aid:
o If on skin: Wash with plenty of soap and water.
o If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.

o If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for
breathing.

o Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage
temperature is between 2-8°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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